molecular formula C21H20FN3O3 B2854554 ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 890638-61-6

ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2854554
CAS No.: 890638-61-6
M. Wt: 381.407
InChI Key: GJWOEMVKTCWQBM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazol (benzimidazole) core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 2-fluorophenyl group. This compound’s molecular formula is C21H19FN4O3, with a molecular weight of 394.4 g/mol. While specific pharmacological data are unavailable in the provided evidence, its structural features—such as the fluorophenyl group and pyrrolidinone ring—indicate possible relevance in medicinal chemistry for targeting enzymes or receptors influenced by electronic and steric effects .

Properties

IUPAC Name

ethyl 2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWOEMVKTCWQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl acetate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-{2-[1-(2,5-Dimethoxyphenyl)-5-Oxopyrrolidin-3-yl]-1H-1,3-Benzodiazol-1-yl}Acetate

Key Differences :

  • Substituent: The 2,5-dimethoxyphenyl group replaces the 2-fluorophenyl on the pyrrolidinone ring.
  • Molecular Weight : 423.47 g/mol (C23H25N3O5).
  • Higher lipophilicity (logP) due to methoxy groups may enhance membrane permeability but reduce solubility .

2-{2-[1-(3-Methylphenyl)-5-Oxopyrrolidin-3-yl]-1H-1,3-Benzodiazol-1-yl}-N-(Propan-2-yl)Acetamide

Key Differences :

  • Substituent: 3-Methylphenyl on the pyrrolidinone vs. 2-fluorophenyl.
  • Terminal Group : Isopropyl acetamide replaces the ethyl ester.
  • Molecular Weight : 390.48 g/mol (C23H26N4O2).
  • Implications :
    • The methyl group introduces steric bulk without significant electronic effects, possibly reducing target affinity compared to fluorine.
    • The acetamide group is metabolically stable, unlike the ester, which may hydrolyze to a carboxylic acid .

Ethyl 2-[5-(4-Fluorophenyl)Pyridin-3-yl]-1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate

Key Differences :

  • Core Structure: Pyridin-3-yl replaces the benzodiazol-linked pyrrolidinone.
  • Substituent Position: 4-Fluorophenyl is on the pyridine ring instead of the pyrrolidinone.
  • Implications :
    • The pyridine ring may engage in π-π stacking or hydrogen bonding distinct from benzodiazol interactions.
    • The pyrrolidinylpropyl chain could increase conformational flexibility, affecting binding kinetics .

Structural and Conformational Analysis

Pyrrolidinone Ring Puckering

The Cremer-Pople parameters () quantify ring puckering in pyrrolidinone derivatives. For the target compound, the 2-fluorophenyl substitution may induce specific puckering conformations (e.g., envelope or twist-boat) that influence steric interactions. Comparatively, bulkier substituents (e.g., 2,5-dimethoxyphenyl) may stabilize different puckering modes, altering binding pocket compatibility .

Crystallographic Data

SHELX programs () are widely used for small-molecule refinement. If crystallographic data were available, differences in bond angles, torsion angles, and intermolecular interactions (e.g., halogen bonding via fluorine) could be analyzed to rationalize activity disparities .

Biological Activity

Ethyl 2-{2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodiazole ring, a pyrrolidinone moiety, and an ester functional group. Its molecular formula is C20H22FN3O2C_{20}H_{22}FN_{3}O_{2} with a molecular weight of approximately 359.4 g/mol. The presence of the fluorophenyl group enhances lipophilicity, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This step often employs nucleophilic substitution reactions.
  • Attachment of the Ethyl Acetate Moiety : Usually performed via esterification reactions.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The presence of the benzodiazole ring is believed to enhance its interaction with microbial targets.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature supports this hypothesis.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest interactions with specific molecular targets such as:

  • Enzymes : Inhibition of certain enzymes involved in cancer progression.
  • Receptors : Modulation of neurotransmitter receptors linked to neuroprotection and cognition.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with low MIC values.
Study 3NeuroprotectionIndicated potential in reducing oxidative stress markers in neuronal cell cultures.

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